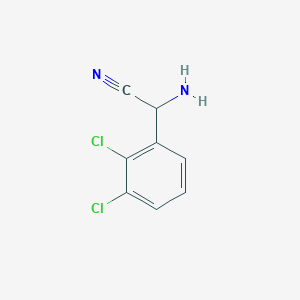

2-Amino-2-(2,3-dichlorophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-amino-2-(2,3-dichlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSTNYXZBXKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformation of 2 Amino 2 2,3 Dichlorophenyl Acetonitrile

Reactions Involving the α-Amino Group

The primary amino group attached to the α-carbon is a key site of nucleophilicity, making it amenable to a variety of derivatization and cyclization reactions.

The α-amino group of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy to introduce a wide array of substituents, thereby modifying the compound's physicochemical properties. The general importance of the amino moiety in chemical transformations is well-established, with acylation being a predictable and reliable modification pathway. enamine.net

Similarly, the amino group can react with aldehydes or ketones in condensation reactions to form imines, also known as Schiff bases. This reaction is typically reversible and may require acidic or basic catalysis. The formation of imines serves as a versatile synthetic intermediate for the introduction of further molecular complexity.

| Reactant | Reagent | Product | Functional Group Formed |

| 2-Amino-2-(2,3-dichlorophenyl)acetonitrile | Acetyl chloride | N-(1-cyano-1-(2,3-dichlorophenyl)methyl)acetamide | Amide |

| 2-Amino-2-(2,3-dichlorophenyl)acetonitrile | Benzaldehyde | 2-(benzylideneamino)-2-(2,3-dichlorophenyl)acetonitrile | Imine (Schiff base) |

As a bifunctional molecule, 2-Amino-2-(2,3-dichlorophenyl)acetonitrile is a valuable precursor for the synthesis of various heterocyclic systems. enamine.net The presence of both an amino and a nitrile group allows for intramolecular or intermolecular condensation and cyclization reactions. For instance, α-aminonitriles can react with aminothiols like cysteine to form thiazolines, which can subsequently be hydrolyzed to dipeptides. nih.gov This highlights the potential of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile to act as a building block in the construction of more complex molecular architectures.

Furthermore, α-aminonitriles are known to be precursors for the formation of imidazoles, which can be formed from transiently generated amidinonitriles. nih.gov The cyclization of α-cyanoalkylureas, formed from the reaction of α-aminonitriles with isocyanates, is another pathway to nitrogen-containing heterocycles. acs.org These examples underscore the versatility of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile in heterocyclic synthesis, a cornerstone of medicinal chemistry. nih.gov

| Reactant | Reagent(s) | Resulting Heterocycle |

| 2-Amino-2-(2,3-dichlorophenyl)acetonitrile | Cysteine | Thiazolidine derivative |

| 2-Amino-2-(2,3-dichlorophenyl)acetonitrile | Isocyanate, then cyclization | Hydantoin derivative |

| 2-Amino-2-(2,3-dichlorophenyl)acetonitrile | Amidination, then cyclization | Imidazole (B134444) derivative |

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, hydrolysis, and reduction.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a variety of new functional groups. For example, organometallic reagents such as Grignard reagents can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. enamine.net This provides a route to α-amino ketones, which are valuable synthetic intermediates.

The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. The hydrolysis of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile would yield 2-amino-2-(2,3-dichlorophenyl)acetic acid, a substituted α-amino acid. This transformation is a key step in the classical Strecker synthesis of amino acids. nih.govmdpi.com

Alternatively, the nitrile group can be reduced to a primary amine. wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LAH) or catalytic hydrogenation. wikipedia.org The reduction of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile would produce 1-(2,3-dichlorophenyl)ethane-1,2-diamine, a vicinal diamine. The choice of reducing agent can be crucial, with reagents like diisobutylaluminium hydride (DIBAL-H) allowing for the partial reduction of nitriles to aldehydes after subsequent hydrolysis. wikipedia.orgyoutube.com

| Transformation | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 2-Amino-2-(2,3-dichlorophenyl)acetic acid |

| Reduction to Amine | LiAlH₄ or H₂, Catalyst | 1-(2,3-dichlorophenyl)ethane-1,2-diamine |

| Reduction to Aldehyde | 1. DIBAL-H 2. H₃O⁺ | 2-Amino-2-(2,3-dichlorophenyl)acetaldehyde |

Reactivity of the Dichlorophenyl Moiety

The 2,3-dichlorophenyl ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The two chlorine atoms are ortho and meta to each other, and their presence on the ring influences its reactivity and the orientation of incoming electrophiles. Chlorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609). libretexts.org

However, chlorine is also an ortho, para-director. In the case of 2,3-dichlorophenylacetonitrile, the directing effects of the two chlorine atoms and the aminoacetonitrile (B1212223) substituent must be considered. The chlorine at position 2 will direct incoming electrophiles to positions 4 and 6, while the chlorine at position 3 will direct to positions 5 and 1 (which is already substituted). The aminoacetonitrile group is generally considered to be a deactivating group due to the electron-withdrawing nature of the nitrile, and its directing effect would be meta. Therefore, electrophilic substitution on the 2,3-dichlorophenyl ring of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile is expected to be challenging and may lead to a mixture of products, with substitution likely favored at the less sterically hindered positions that are activated by the chlorine atoms. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-(2,3-dichloro-x-nitrophenyl)acetonitrile |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-(x-bromo-2,3-dichlorophenyl)acetonitrile |

| Sulfonation | SO₃, H₂SO₄ | 2-Amino-2-(2,3-dichloro-x-sulfophenyl)acetonitrile |

Electrophilic Aromatic Substitution Studies

The 2,3-dichlorophenyl group of 2-amino-2-(2,3-dichlorophenyl)acetonitrile is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic rings. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene ring.

In this molecule, the two chlorine atoms are ortho- and para-directing, yet deactivating, due to the competing inductive electron-withdrawing and resonance electron-donating effects. wikipedia.orgorganicchemistrytutor.com The aminoacetonitrile group, –CH(NH₂)CN, is generally considered to be an electron-withdrawing group due to the nitrile functionality, which would make it a meta-director and deactivating. wikipedia.orgyoutube.com

The combined influence of these substituents suggests that electrophilic attack is most likely to occur at the positions least deactivated by the collective electron-withdrawing nature of the groups. The positions ortho and para to the chlorine atoms are C4, C5, and C6. The position meta to the aminoacetonitrile group is C5. Therefore, the C5 position is activated by the chlorine at C3 (para) and C2 (meta) and is meta to the deactivating aminoacetonitrile group, making it a likely site for substitution. The C4 and C6 positions are also influenced by the directing effects of the chlorine atoms.

Detailed experimental studies on the electrophilic aromatic substitution of 2-amino-2-(2,3-dichlorophenyl)acetonitrile are not extensively reported in the literature. However, based on established principles of physical organic chemistry, a hypothetical nitration reaction can be predicted to yield a mixture of isomers, with the major product depending on the precise interplay of electronic and steric factors.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

| Position | Directing Effect of 2-Cl | Directing Effect of 3-Cl | Directing Effect of -CH(NH₂)CN | Predicted Reactivity |

| C4 | para | meta | ortho | Moderately deactivated |

| C5 | meta | para | meta | Least deactivated |

| C6 | ortho | meta | para | Deactivated and sterically hindered |

Metal-Catalyzed Coupling Reactions

The presence of two chlorine atoms on the aromatic ring of 2-amino-2-(2,3-dichlorophenyl)acetonitrile opens up possibilities for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. nih.gov The dichlorophenyl moiety of the title compound could potentially undergo sequential or selective Suzuki-Miyaura coupling reactions. The relative reactivity of the C2-Cl and C3-Cl bonds would depend on the specific palladium catalyst and reaction conditions employed. Generally, steric hindrance at the C2 position might favor initial coupling at the C3 position. Studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that regioselectivity in Suzuki-Miyaura coupling can be influenced by the electronic nature of the boronic acid. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org 2-Amino-2-(2,3-dichlorophenyl)acetonitrile could serve as the aryl halide component in a Heck reaction. The choice of catalyst and reaction conditions would be crucial to control the regioselectivity of the coupling at either the C2 or C3 position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While the starting molecule already contains a primary amino group, the aryl chloride functionalities could be subjected to Buchwald-Hartwig amination to introduce additional amino substituents. Highly regioselective amination at the C-2 position of 2,4-dichloropyridine (B17371) has been reported, suggesting that selective functionalization of dichlorinated systems is achievable. researchgate.net

Table 2: Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product Type |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted (2,3-dichlorophenyl)acetonitrile |

| Heck | Alkene | Alkenyl-substituted (2,3-dichlorophenyl)acetonitrile |

| Buchwald-Hartwig | Amine | Amino-substituted (2,3-dichlorophenyl)acetonitrile |

Multi-Component Reactions and Heterocycle Annulation Strategies

The bifunctional nature of 2-amino-2-(2,3-dichlorophenyl)acetonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems through multi-component reactions (MCRs) and heterocycle annulation strategies. frontiersin.orgresearchgate.net

Synthesis of Thiazoles: α-Aminonitriles are known to react with carbon disulfide or other sulfur-containing reagents in the Cook-Heilbron thiazole (B1198619) synthesis to afford 5-aminothiazoles. wikipedia.orgpharmaguideline.comtandfonline.com In this reaction, the amino group of 2-amino-2-(2,3-dichlorophenyl)acetonitrile would act as a nucleophile, attacking the carbon of carbon disulfide, followed by intramolecular cyclization involving the nitrile group to form the thiazole ring.

Synthesis of Imidazoles: 2-Aminoimidazole derivatives can be synthesized from α-aminonitriles. niscpr.res.inwjpsonline.comrsc.org For instance, a palladium-catalyzed carboamination of N-propargyl guanidines has been used to construct 2-aminoimidazole products. nih.gov While this specific example involves a modified starting material, it highlights the utility of the aminonitrile scaffold in imidazole synthesis. Another approach involves the condensation of α-aminonitriles with other reagents to form the imidazole core.

Synthesis of Triazines: Symmetrical 1,3,5-triazines can be prepared by the trimerization of nitriles. wikipedia.org While the direct trimerization of 2-amino-2-(2,3-dichlorophenyl)acetonitrile might be complex, its nitrile functionality could participate in cross-cyclotrimerization reactions with other nitriles to form unsymmetrically substituted 1,3,5-triazines. nih.govorganic-chemistry.org Additionally, the amino group could be utilized in condensation reactions to form other types of triazine derivatives. For example, the reaction of nitriles with dicyandiamide (B1669379) can yield amine-substituted triazines. wikipedia.org

Table 3: Examples of Heterocycle Synthesis from α-Aminonitriles

| Heterocycle | Reagents | General Reaction |

| 5-Aminothiazole | Carbon disulfide | Cook-Heilbron synthesis wikipedia.orgpharmaguideline.com |

| 2-Aminoimidazole | Cyanamides, isothiocyanates | Condensation/cyclization reactions niscpr.res.inwjpsonline.com |

| 1,3,5-Triazine | Other nitriles, dicyandiamide | Cyclotrimerization, condensation wikipedia.orgnih.gov |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional correlation studies, would be essential for the complete assignment of all proton and carbon signals in 2-Amino-2-(2,3-dichlorophenyl)acetonitrile.

High-Resolution ¹H and ¹³C NMR Investigations for Chemical Shift Assignments

While specific experimental NMR data for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile is not widely available in published literature, the expected chemical shifts can be predicted based on the structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methine proton (α-carbon), and the amine protons. The three protons on the dichlorophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton adjacent to the amino and cyano groups would likely appear as a singlet further downfield. The two protons of the primary amine group would also produce a characteristic signal, which is typically broad and its chemical shift can be solvent-dependent.

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom. The nitrile carbon (C≡N) is expected in the δ 115-125 ppm region. The α-carbon, bonded to the amino and phenyl groups, would appear in the aliphatic region. The six carbons of the dichlorophenyl ring would show distinct signals in the aromatic region (typically δ 120-140 ppm), with the carbons directly bonded to chlorine atoms showing characteristic shifts.

A comprehensive analysis would involve recording spectra in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to obtain high-resolution data for precise chemical shift determination.

Two-Dimensional NMR Correlational Studies (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, COSY would be crucial for assigning the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for the methine and aromatic CH groups based on their attached proton resonances.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

Raman Spectroscopic Characterization

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds. The Raman spectrum of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile would be expected to show strong signals for the C≡N stretch and the aromatic ring vibrations. The symmetric vibrations of the dichlorophenyl ring would also be prominent.

| Functional Group | Expected Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Aromatic Ring | Ring Breathing/Stretching | 1610 - 1570, ~1000 |

| C-Cl | Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (C₈H₆Cl₂N₂), the monoisotopic mass is 199.9908 Da.

Predicted mass spectrometry data suggests the following adducts could be observed: nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.99808 |

| [M+Na]⁺ | 222.98002 |

| [M-H]⁻ | 198.98352 |

| [M+NH₄]⁺ | 218.02462 |

| [M+K]⁺ | 238.95396 |

The fragmentation of α-aminonitriles in the mass spectrometer can be complex. Common fragmentation pathways for related compounds involve the loss of HCN or the cleavage of the bond between the α-carbon and the aromatic ring. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its major fragments, providing further confidence in the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like 2-Amino-2-(2,3-dichlorophenyl)acetonitrile. In ESI-MS, the analyte is ionized, typically by protonation, to form a pseudomolecular ion, most commonly the [M+H]⁺ adduct. This allows for the precise determination of the monoisotopic mass.

For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (C₈H₆Cl₂N₂), the theoretical monoisotopic mass is 199.9908 Da. uni.lu ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 200.9981. uni.lu Depending on the solvent system and analytical conditions, other adducts may also be observed, such as the sodium adduct [M+Na]⁺ or the ammonium (B1175870) adduct [M+NH₄]⁺. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ could also be detected. uni.lu The predicted m/z values for common adducts are summarized in the table below.

Table 1: Predicted ESI-MS Adducts for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₇Cl₂N₂]⁺ | 200.99808 |

| [M+Na]⁺ | [C₈H₆Cl₂N₂Na]⁺ | 222.98002 |

| [M+NH₄]⁺ | [C₈H₁₀Cl₂N₃]⁺ | 218.02462 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides structural confirmation by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to elucidate its connectivity. For α-amino nitriles, collision-induced dissociation (CID) typically results in the neutral loss of small, stable molecules. nih.govunito.it

For the [M+H]⁺ ion of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (m/z ≈ 201.0), characteristic fragmentation pathways would be expected:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines, leading to a product ion.

Loss of Hydrogen Cyanide (HCN): Cleavage of the nitrile group is a characteristic fragmentation pathway for nitrile-containing compounds. nih.govresearchgate.net

Combined Losses: Sequential or combined losses, such as the loss of both ammonia and hydrogen cyanide, can also occur.

These fragmentation patterns, which arise from the cleavage of the bonds adjacent to the central chiral carbon, provide definitive evidence for the presence and arrangement of the amino and nitrile functional groups attached to the dichlorophenyl moiety. nih.govunito.itresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption pattern is characteristic of the chromophores within a molecule. The structure of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile contains several features that give rise to distinct electronic transitions.

The key chromophore is the 2,3-dichlorophenyl ring. The conjugated π-system of the benzene (B151609) ring leads to strong absorption in the UV region due to π → π* transitions. libretexts.org The presence of the chlorine and amino substituents on the ring can shift the absorption maxima (λ_max) and influence their intensity. Additionally, the nitrile group (-C≡N) also contains a π-system and can participate in π → π* transitions.

Furthermore, the nitrogen atom of the amino group (-NH₂) and the nitrogen atom of the nitrile group possess non-bonding electrons (n-electrons). These electrons can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. shu.ac.uklibretexts.org These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths.

Table 2: Expected Electronic Transitions for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

| Transition Type | Orbitals Involved | Associated Functional Group(s) |

|---|---|---|

| π → π* | π bonding orbital to π* anti-bonding orbital | Dichlorophenyl ring, Nitrile group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity.

For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, the molecular formula is C₈H₆Cl₂N₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u).

Table 3: Theoretical Elemental Composition of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 47.81% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.01% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 35.28% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.94% |

| Total | | | | 201.056 | 100.00% |

Experimental results from a properly calibrated elemental analyzer for a pure sample of the compound are expected to yield percentage values that closely match these theoretical figures, typically within a ±0.4% deviation, thus confirming the empirical formula.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic and Molecular Structure

Quantum chemical methods are fundamental to elucidating the electronic and geometric properties of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile. These calculations provide a detailed picture of the molecule's three-dimensional shape, bond characteristics, and the distribution of electrons.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. researchgate.net This process, called geometry optimization, seeks the minimum energy conformation on the potential energy surface. For a molecule like 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, these calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately account for electron correlation and polarization effects. nih.gov

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are negligible, and the total electronic energy is at a minimum. The resulting data provides a precise model of the molecule's structure. Theoretical studies on similar dichlorophenyl-containing heterocyclic compounds have successfully used this methodology to determine their stable geometries. nih.gov

Below is a representative table of plausible optimized geometric parameters for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, derived from standard bond lengths and angles for analogous structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-C(α) | 1.52 Å |

| Bond Length | C(α)-CN | 1.47 Å |

| Bond Length | C(α)-NH2 | 1.46 Å |

| Bond Length | C-Cl (ortho) | 1.74 Å |

| Bond Length | C-Cl (meta) | 1.73 Å |

| Bond Angle | N-C(α)-C(phenyl) | 110.5° |

| Bond Angle | N-C(α)-C(CN) | 109.8° |

| Dihedral Angle | C(phenyl)-C(α)-C-N | -65.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of various molecular properties.

For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, ab initio calculations can be used to predict:

Polarizability: To understand how the electron cloud of the molecule is distorted in the presence of an external electric field.

Vibrational Frequencies: To predict the molecule's infrared (IR) and Raman spectra, which correspond to the characteristic vibrations of its chemical bonds.

Electronic Excitation Energies: To forecast the molecule's behavior upon absorption of light (UV-Visible spectroscopy).

These high-level calculations are valuable for validating the results obtained from DFT and for providing a deeper understanding of the molecule's fundamental electronic characteristics.

Frontier Molecular Orbital Theory Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic phenyl ring. The LUMO is anticipated to be distributed over the electron-withdrawing nitrile group (-C≡N) and the dichlorophenyl ring, influenced by the electronegative chlorine atoms. Computational studies on related chlorinated compounds confirm these general principles. mdpi.com

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability (nucleophilicity) |

| ELUMO | -1.20 | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | 5.65 | High kinetic stability and moderate reactivity |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For α-aminonitriles, a key reaction is their synthesis via the Strecker reaction, which involves the addition of a cyanide source to an imine. rsc.org

Theoretical modeling can elucidate the mechanism of formation for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile from its precursor, 1-(2,3-dichlorophenyl)methanimine. By calculating the potential energy surface for the reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating the transition state structure—the energetic peak along the reaction coordinate—and calculating its energy, which corresponds to the reaction's activation energy barrier. A lower activation energy implies a faster reaction. Such studies can also reveal the role of catalysts or solvent molecules in stabilizing the transition state and facilitating the reaction.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Represent areas of neutral or near-zero potential.

For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, the MEP surface would be expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair and high electronegativity. The region around the two chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group (-NH₂) would be characterized by a strong positive potential (blue), highlighting their role as hydrogen-bond donors. This analysis helps in predicting intermolecular interactions, such as hydrogen bonding, and identifying the most likely sites for chemical reactions.

Conformational Analysis and Energetic Profiles

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers to rotation between them. For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, a key flexible bond is the C-C bond connecting the dichlorophenyl ring to the stereocenter (Cα).

A potential energy surface (PES) scan can be performed computationally by systematically rotating this bond (i.e., varying the dihedral angle) and calculating the molecule's total energy at each step. The results are plotted as an energetic profile, showing energy versus the dihedral angle. This profile reveals the low-energy, stable conformations and the high-energy, unstable transition states between them. The analysis provides crucial information on the molecule's flexibility and the predominant shapes it adopts, which can influence its biological activity and physical properties.

| Dihedral Angle (C-C-Cα-N) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 5.2 | Eclipsed (Unstable) |

| 60° | 0.0 | Staggered (Stable Minimum) |

| 120° | 4.8 | Eclipsed (Unstable) |

| 180° | 0.5 | Staggered (Stable) |

Vi. Crystallographic Analysis and Solid State Characteristics

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Connectivity

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and a broad survey of chemical literature yielded no published single-crystal X-ray diffraction (SCXRD) studies for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile. Consequently, experimentally determined data on its molecular geometry, bond lengths, bond angles, and connectivity are not available. While crystallographic data for structurally related but more complex molecules containing the 2,3-dichlorophenyl moiety have been reported, this information cannot be directly extrapolated to define the precise solid-state conformation of the title compound.

Analysis of Crystal Packing and Supramolecular Interactions

The absence of a determined crystal structure for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile precludes any analysis of its crystal packing and the nature of its supramolecular interactions. Therefore, a discussion on the following subsections is not possible based on current scientific knowledge.

Hydrogen Bonding Networks in the Solid State

Without crystallographic data, the presence, nature, and dimensionality of any hydrogen bonding networks cannot be described.

Halogen-Halogen and C-H···π Interactions

An analysis of other potential non-covalent interactions, such as halogen-halogen and C-H···π interactions, which are critical in understanding the solid-state architecture of chlorinated organic compounds, is contingent on the availability of a crystal structure.

Quantification of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the foundational crystallographic information file (CIF).

Co-crystallization and Salt Formation Studies

Similarly, a review of the available literature indicates that no studies on the co-crystallization or salt formation of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile have been published. Such investigations would require a fundamental understanding of the compound's own crystal structure and intermolecular interaction propensity, which is currently unknown.

Vii. Research Applications and Synthetic Utility

2-Amino-2-(2,3-dichlorophenyl)acetonitrile as a Key Synthetic Precursor

The bifunctional nature of 2-amino-2-(2,3-dichlorophenyl)acetonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, renders it a versatile building block in organic synthesis. This duality allows it to participate in a wide array of chemical transformations, making it a valuable precursor for more complex molecules.

The 2,3-dichlorophenyl moiety is a key structural feature in several pharmacologically active compounds. While direct synthesis pathways starting from 2-amino-2-(2,3-dichlorophenyl)acetonitrile are not always the primary route, its structural core is central to the synthesis of important drugs. A prominent example is the anticonvulsant drug Lamotrigine. The synthesis of Lamotrigine involves the cyclization of 2-(2,3-dichlorophenyl)-2-(aminoguanidine)acetonitrile. derpharmachemica.com This key intermediate, a derivative of the title compound, is typically formed by the reaction of 2,3-dichlorobenzoyl cyanide with an aminoguanidine (B1677879) salt. derpharmachemica.comgoogle.com This reaction underscores the importance of the α-(2,3-dichlorophenyl)acetonitrile framework in the construction of complex, medically relevant heterocyclic systems like the 1,2,4-triazine (B1199460) ring found in Lamotrigine. derpharmachemica.com

The processes for preparing Lamotrigine highlight the industrial relevance of this chemical scaffold. Various synthetic strategies focus on the efficient formation and subsequent cyclization of the key guanidinylamino)acetonitrile intermediate. derpharmachemica.comgoogle.comgoogle.com

Table 1: Key Intermediates in the Synthesis of Lamotrigine

| Intermediate Name | Precursors | Role |

|---|---|---|

| 2,3-Dichlorobenzoyl cyanide | 2,3-Dichlorobenzoyl chloride, Metal cyanide | Provides the dichlorophenylacetonitrile core |

| 2-(2,3-Dichlorophenyl)-2-(guanidinylamino)acetonitrile | 2,3-Dichlorobenzoyl cyanide, Aminoguanidine salt | Direct precursor to the triazine ring |

The utility of the 2,3-dichlorophenyl structural unit extends to its use as a foundational component for constructing elaborate polycyclic and heterocyclic systems. α-Aminonitriles, in general, are recognized as valuable precursors for a variety of heterocycles, including imidazoles, oxazoles, and isothiazoles, due to the reactivity of the amino and nitrile groups. arkat-usa.org

A specific example demonstrating the synthetic utility of the 2,3-dichlorophenyl group is in the microwave-assisted, one-pot synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. mdpi.com In this reaction, 2,3-dichlorobenzaldehyde (B127699) (a direct precursor to the title aminonitrile) reacts with 4-methoxynaphthalen-1-ol and malononitrile (B47326) to yield a complex, multi-ring system. mdpi.com This synthesis showcases how the dichlorinated phenyl ring can be incorporated into larger, rigid scaffolds that are often explored for biological activity. The resulting benzochromene derivative itself was found to possess potent antitumor properties. mdpi.com

Scaffold for Novel Ligand Design and Structure-Activity Relationship Studies

The 2-amino-2-(2,3-dichlorophenyl)acetonitrile structure serves as a valuable scaffold for designing novel ligands and conducting structure-activity relationship (SAR) studies. The dichlorophenyl group offers specific steric and electronic properties that can be exploited to modulate binding affinity and selectivity for biological targets, while the amino and nitrile groups provide convenient points for chemical modification.

The 2,3-dichlorophenyl moiety is a component of molecules designed to inhibit specific enzymes. For instance, the aforementioned 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, which incorporates the title compound's core structure, was investigated for its ability to inhibit tyrosine kinase receptors. mdpi.com The study revealed that this complex molecule displayed promising inhibitory efficacy against both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with molecular docking studies performed to elucidate the binding mechanism within the enzyme active sites. mdpi.com Such findings indicate that the 2,3-dichlorophenyl group can be a key pharmacophoric element in the design of potent enzyme inhibitors.

Table 2: In Vitro Kinase Inhibition Profile of a 2,3-Dichlorophenyl-Containing Compound

| Compound | Target Kinase | Activity | Reference |

|---|---|---|---|

| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | EGFR | Promising Inhibition | mdpi.com |

The aminonitrile scaffold is a versatile template for creating libraries of compounds to investigate receptor binding profiles. SAR studies on related heterocyclic systems, such as 2-aminopyridine-3,5-dicarbonitriles, have been conducted to optimize binding to specific biological targets, including adenosine (B11128) receptors and prion proteins. nih.govnih.gov These studies systematically modify substituents on the core structure to map the chemical space required for potent and selective receptor interaction. The 2-amino-2-(2,3-dichlorophenyl)acetonitrile scaffold is well-suited for such investigations. The dichlorophenyl ring's substitution pattern can be varied, and the amino group can be functionalized to explore interactions within a receptor's binding pocket, thereby guiding the design of more potent and selective ligands.

Contribution to New Methodologies in Organic Synthesis

The development of novel and efficient synthetic methodologies is a cornerstone of modern organic chemistry. 2-Amino-2-(2,3-dichlorophenyl)acetonitrile and related α-aminonitriles are valuable substrates in this context, particularly in the realm of multicomponent reactions (MCRs). scispace.comresearchgate.net MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. scispace.com

The structure of 2-amino-2-(2,3-dichlorophenyl)acetonitrile, featuring adjacent nucleophilic (amino) and electrophilic (nitrile) centers, makes it an ideal candidate for participating in MCRs to rapidly generate molecular complexity. arkat-usa.org For example, α-aminonitriles can be used in the synthesis of highly substituted pyridine (B92270) derivatives through one-pot condensation reactions. scispace.comresearchgate.net The ability to use this compound as a building block in the diversity-oriented synthesis of heterocyclic libraries provides a powerful tool for discovering new chemical entities with unique biological or material properties. This utility establishes 2-amino-2-(2,3-dichlorophenyl)acetonitrile not just as a precursor to specific targets, but also as an instrument for advancing new synthetic strategies.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-Amino-2-(2,3-dichlorophenyl)acetonitrile with high purity?

Methodology : A validated approach involves reacting 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate in methanesulfonic acid and polyphosphoric acid, followed by controlled precipitation via water addition and cooling . This method minimizes side reactions (e.g., hydrolysis of the nitrile group) by maintaining anhydrous conditions and low temperatures (≤25°C). For intermediates like (2Z)-2-(diaminomethylidene)-diazanylideneacetonitrile , stoichiometric control of aminoguanidine is critical to avoid over-alkylation .

Q. Q2. How can researchers purify 2-Amino-2-(2,3-dichlorophenyl)acetonitrile from reaction byproducts?

Methodology : Post-synthesis purification typically employs selective precipitation by adjusting solvent polarity (e.g., adding water to a methanesulfonic acid reaction mixture) . For persistent impurities (e.g., unreacted dichlorobenzoyl cyanide), column chromatography using silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) is effective. Monitor purity via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Characterization

Q. Q3. What crystallographic strategies resolve structural ambiguities in halogenated acetonitrile derivatives?

Methodology : For X-ray crystallography, use SHELXL for refinement, particularly for handling high-resolution data or twinned crystals. Implement the Flack parameter (x) to determine enantiomorph polarity, which is robust for near-centrosymmetric structures common in halogenated compounds . Key steps:

Q. Q4. How to distinguish tautomeric forms of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile in solution?

Methodology : Use variable-temperature NMR (VT-NMR) in DMSO-d6 or CDCl3. Monitor chemical shifts of the amino (δ 5.8–6.2 ppm) and nitrile (δ 3.1–3.5 ppm) protons across 25–80°C. Tautomeric equilibrium (e.g., enamine vs. imine forms) can be quantified via integration of split peaks. Complementary IR spectroscopy (νC≡N ~2240 cm⁻¹) confirms nitrile stability under experimental conditions .

Advanced Analytical Challenges

Q. Q5. How to analyze trace impurities in 2-Amino-2-(2,3-dichlorophenyl)acetonitrile for pharmaceutical intermediates?

Methodology : Employ LC-MS/MS with a Zorbax SB-C18 column (3.5 µm, 4.6 × 150 mm) and 0.1% formic acid/acetonitrile gradient. Key impurities include 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-dione (m/z 261.9 [M+H]⁺) and 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (m/z 258.0 [M+H]⁺). Calibrate against certified reference standards (e.g., LGC MM0922.01/MM0922.03) .

Q. Q6. What mechanistic insights explain unexpected byproducts in the synthesis of halogenated acetonitriles?

Methodology : Investigate reaction pathways via DFT calculations (e.g., Gaussian 16) to model intermediates. For example, competing nucleophilic attack at the nitrile carbon vs. aromatic electrophilic substitution can lead to dimerization byproducts . Validate computationally predicted barriers (ΔG‡) with kinetic studies using in-situ FTIR to track nitrile consumption .

Stability & Reactivity

Q. Q7. How to assess the hydrolytic stability of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile under acidic conditions?

Methodology : Conduct accelerated stability studies in HCl/MeOH (0.1–1 M) at 40°C. Monitor degradation via HPLC:

- Hydrolysis to 2-(2,3-dichlorophenyl)glycine (retention time ~8.2 min).

- Use Arrhenius plots to extrapolate shelf-life at 25°C. Nitrile groups degrade via pseudo-first-order kinetics (k = 1.2 × 10⁻⁴ h⁻¹ at pH 4) .

Data Contradiction & Reproducibility

Q. Q8. How to resolve discrepancies in reported melting points for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile?

Methodology : Variations often arise from polymorphism or residual solvents. Standardize measurements using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.